5-Formylcytosine-13C,15N2 is a chemically modified derivative of cytosine, specifically a pyrimidine nitrogen base. This compound is notable for its role as an epigenetic marker and is involved in various biochemical processes, including DNA demethylation. It was first identified in mammalian embryonic stem cells and has since been recognized for its significance in gene regulation and cellular dynamics. The molecular formula for 5-Formylcytosine is CHNO .
5-Formylcytosine-13C,15N2 is synthesized through specific chemical processes that incorporate stable isotopes of carbon and nitrogen into the cytosine structure. The synthesis typically involves advanced chemical techniques to ensure high purity and isotopic enrichment .
The synthesis of 5-Formylcytosine-13C,15N2 generally involves multiple steps that utilize advanced organic chemistry techniques. The process typically includes:
The synthetic routes are proprietary and often involve careful control of reaction conditions (temperature, pH, and solvent systems) to achieve the desired isotopic labeling while maintaining the integrity of the nucleobase structure . The final product is purified using chromatographic techniques to ensure high purity levels suitable for scientific research applications.
5-Formylcytosine features a formyl group (-CHO) attached to the fifth carbon of the cytosine ring. The incorporation of stable isotopes alters its physical properties, making it useful for tracing studies in metabolic pathways.
The molecular weight of 5-Formylcytosine is approximately 155.11 g/mol, with a melting point that varies based on purity and crystalline form . Its structural dynamics can be analyzed using techniques such as nuclear magnetic resonance spectroscopy, which provides insights into its conformational flexibility and interactions within DNA duplexes .
5-Formylcytosine-13C,15N2 can undergo several chemical reactions:
Reactions typically involve reagents like potassium permanganate (for oxidation), sodium borohydride (for reduction), and various amines or ammonia (for substitution). Controlled temperatures and pH levels are crucial for optimizing yields .
The reactions can yield several derivatives that are studied for their biochemical properties and potential applications in research, including oxidized forms that may have distinct biological functions .
The mechanism through which 5-Formylcytosine exerts its effects involves its incorporation into DNA, where it influences gene expression by modulating the stability of DNA duplexes. It plays a role in the active demethylation pathway by replacing 5-methylcytosine with unmodified cytosine, thereby restoring normal gene function .
Studies indicate that 5-formylcytosine weakens G–C base pairing within DNA structures, leading to increased conformational flexibility. This alteration can affect protein-DNA interactions crucial for transcriptional regulation .
5-Formylcytosine is typically a white to off-white solid at room temperature. Its solubility varies with solvents; it is generally soluble in water and polar organic solvents.
Relevant analyses include spectroscopic methods such as ultraviolet-visible spectroscopy and mass spectrometry for characterization purposes.
5-Formylcytosine-13C,15N2 has diverse scientific applications:
5-Formylcytosine-13C,15N2 (chemical formula: C5H5N3O2) is a stable isotope-labeled analog of the endogenous epigenetic nucleobase 5-formylcytosine (5fC). This compound features 13C at the formyl carbon and 15N at both nitrogen atoms (N3 and N4) of the cytosine ring, resulting in a molecular mass increase of 3 Da compared to the natural abundance molecule (139.114 g·mol−1 vs. 142.12 g·mol−1) [7]. The isotopic enrichment (typically >98%) minimizes metabolic dilution and enables precise tracing in complex biological matrices. The formyl group (-CHO) at the 5-position of cytosine introduces significant electronic perturbations, reducing base-pairing stability via weakened hydrogen bonding with guanosine and increasing DNA duplex flexibility due to its electron-withdrawing nature [7] [9] [10]. This labeled compound retains the chemical reactivity of natural 5fC, including susceptibility to bisulfite-mediated deamination, reactivity toward hydroxylamine-based probes, and participation in base excision repair (BER) pathways [5] [10].
Table 1: Structural and Isotopic Properties of 5-Formylcytosine-13C,15N2
Property | Natural 5fC | 5fC-13C,15N2 |
---|---|---|
Molecular Formula | C5H5N3O2 | [13C]1; [15N]2-C5H5N3O2 |
Molecular Weight (g/mol) | 139.114 | 142.12 |
CAS Registry Number | N/A | CID 169440749 (PubChem) |
Isotopic Enrichment | Natural abundance | >98% 13C, >98% 15N |
Key Reactive Site | Formyl group (C5=O) | Identical reactivity; labeled carbonyl |
Stable isotope labeling enables quantitative tracking of 5fC dynamics during DNA demethylation and elucidates its functional roles. 13C/15N dual labeling provides three critical advantages for epigenetic research:
Table 2: Research Applications Enabled by 5fC-13C,15N2
Application | Method | Key Insights |
---|---|---|
Demethylation Kinetics | LC-MS/MS with isotope dilution | Quantified 5fC half-life in ESCs (>24h); revealed tissue-specific variation [10] |
Repair Mechanism Studies | BER reconstitution assays | Identified TDG glycosylase excision kinetics for 5fC:G mispairs [5] [8] |
Structural Biology | Isotope-edited NMR | Confirmed planar configuration and H-bonding of formyl group [9] |
Epigenetic Mapping | Chemoselective pulldown | Detected 5fC enrichment at poised enhancers and Pol III genes [1] [5] |
The recognition of 5fC evolved from a transient demethylation intermediate to a functionally significant epigenetic mark:
Table 3: Key Milestones in Understanding 5fC Biology
Year | Milestone | Significance |
---|---|---|
2011 | Discovery of 5fC in ESC DNA [2] | Identified 5fC as a TET oxidation product; initiated epigenetic demethylation research |
2013 | Genome-wide mapping in mESCs [5] | Revealed 5fC enrichment at poised enhancers; linked to epigenetic priming |
2015 | Demonstration of 5fC stability in vivo [7] | Challenged "transient intermediate" dogma; proposed stable epigenetic function |
2020 | DPPA3-UHRF1 axis in passive demethylation [4] | Established TET-5fC-DPPA3 pathway for genome-wide hypomethylation |
2024 | 5fC as a Pol III activator in ZGA [1] | Defined mechanistic role in tRNA transcription and embryonic reprogramming |
List of Compounds:
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